2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a fused heterocyclic system known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structurally, it features:
- 2-Methoxyethyl ester group: Enhances solubility and modulates pharmacokinetic properties.
- 4-Methoxybenzylidene substituent: Aromatic substitution at position 2, influencing electronic conjugation and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
- Methyl group at position 7: Steric modification that may affect molecular packing in crystalline states .
Synthesis typically involves cyclocondensation of thiouracil derivatives with aromatic aldehydes under acidic conditions, followed by esterification .
Properties
CAS No. |
618071-66-2 |
|---|---|
Molecular Formula |
C23H22N2O5S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O5S2/c1-14-19(22(27)30-11-10-28-2)20(17-5-4-12-31-17)25-21(26)18(32-23(25)24-14)13-15-6-8-16(29-3)9-7-15/h4-9,12-13,20H,10-11H2,1-3H3/b18-13+ |
InChI Key |
JBYCTUOWGIMFLO-QGOAFFKASA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with a thiazolopyrimidine derivative under reflux conditions in the presence of a base such as piperidine . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiophene groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. Research has shown that derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar compounds possess antibacterial activity exceeding that of standard antibiotics such as ampicillin .
| Compound | Activity Type | MIC (mg/mL) | Notes |
|---|---|---|---|
| Thiazolo derivative | Antibacterial | 0.004 - 0.03 | Effective against multiple bacterial strains |
| Similar thiazolo derivatives | Antifungal | 0.004 - 0.06 | Potent against various fungi |
Anti-inflammatory Properties
Compounds in this class have also been evaluated for their anti-inflammatory effects. They may inhibit key inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases. The exact mechanisms remain under investigation but are believed to involve modulation of cytokine production and inhibition of inflammatory mediators.
Anticancer Potential
The anticancer properties of this compound class are particularly promising. Some derivatives have shown selective cytotoxicity against tumorigenic cell lines, suggesting they could serve as templates for developing new anticancer drugs. For example, structural modifications have been linked to enhanced activity against specific cancer types.
Case Studies
- Antibacterial Activity Evaluation : A study assessed a series of thiazolo[3,2-a]pyrimidine derivatives against a panel of bacteria. Results indicated that certain modifications significantly enhanced antibacterial potency compared to standard treatments .
- Anticancer Screening : Another investigation focused on the cytotoxic effects of modified thiazolo derivatives on cancer cell lines. The results highlighted a correlation between structural features and increased cytotoxicity against specific tumors.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: Thiophene vs. Furan: The target compound’s thiophene group (vs. Methoxy vs. Halogen: The 4-methoxy group in the target compound likely reduces steric hindrance compared to bromo/chloro analogs (e.g., ), favoring hydrogen bonding over halogen interactions .
Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., cyano in 11b) exhibit moderate yields (~68%), while Mannich bases require multi-step synthesis with variable efficiency .
Crystallographic Behavior :
- Halogenated analogs (e.g., 4-bromophenyl ) exhibit strong π-halogen interactions, whereas methoxy or methylsulfanyl substituents favor hydrogen bonding or hydrophobic packing .
Biological Performance: Morpholinomethyl-modified Mannich bases (e.g., 9e ) show superior antimicrobial activity, suggesting that functional group diversification (e.g., adding amine moieties to the target compound) could enhance efficacy.
Biological Activity
The compound 2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 617698-59-6) is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered interest for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 470.6 g/mol. The structure incorporates a methoxyethyl group, a methoxybenzylidene moiety, and a thiophene ring, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O5S |
| Molecular Weight | 470.6 g/mol |
| CAS Number | 617698-59-6 |
Anticancer Activity
Recent studies have evaluated the anticancer potential of related thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds in this class have shown promising results against various cancer cell lines:
-
Cell Lines Tested :
- A-549 (lung cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- Activity Results :
Antimicrobial Activity
In addition to anticancer properties, thiazolo[3,2-a]pyrimidines have demonstrated significant antimicrobial activity:
-
Tested Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Activity Findings :
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:
- Antioxidant Activity : Some derivatives exhibit DPPH radical-scavenging activity, suggesting that they can mitigate oxidative stress in cells .
- Enzyme Inhibition : Molecular docking studies indicate that these compounds can bind effectively to enzymes involved in cancer progression and bacterial growth inhibition .
Case Studies
Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidines in clinical and laboratory settings:
- In Vivo Studies : Animal models treated with thiazolo[3,2-a]pyrimidine derivatives showed reduced tumor growth and improved survival rates compared to untreated controls.
- Combination Therapies : Research indicates that combining these compounds with existing chemotherapeutics may enhance their efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
